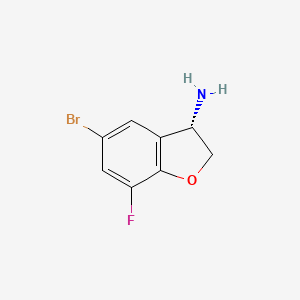![molecular formula C12H15NS B13047122 6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
6-Benzyl-2-thia-6-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-thia-6-azaspiro[33]heptane is a spiro compound characterized by a unique structure that includes a benzyl group, a sulfur atom, and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reductive removal of protective groups followed by cyclization . The reaction conditions often involve the use of zinc-copper couple in solvents like 1,2-dimethoxyethane or dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spiro compounds suggests that large-scale production could involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-thia-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azaspiro ring or the benzyl group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azaspiro compounds and benzyl derivatives.
Substitution: Substituted benzyl derivatives and modified spiro compounds.
Scientific Research Applications
6-Benzyl-2-thia-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane involves its interaction with molecular targets through its unique structural features. The sulfur atom and azaspiro ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Similar structure but with an oxygen atom instead of sulfur.
2-Oxa-6-azaspiro[3.3]heptane: Lacks the benzyl group and has an oxygen atom in the spiro ring.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a carboxylate group and an oxo group.
Uniqueness
6-Benzyl-2-thia-6-azaspiro[3.3]heptane is unique due to the presence of both a sulfur atom and a benzyl group in its structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
6-benzyl-2-thia-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15NS/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2 |
InChI Key |
JNUHSBFFRRFRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CC3=CC=CC=C3)CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)


![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)


![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)

